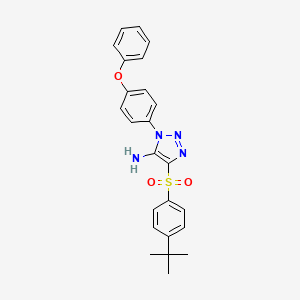
4-((4-(tert-butyl)phenyl)sulfonyl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenylsulfonyl and phenoxyphenyl precursors. The triazole ring could potentially be formed using a click chemistry approach, such as the Huisgen 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecule contains a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. It also has phenyl rings attached to the triazole ring, which could contribute to its physical and chemical properties .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, triazoles are stable compounds and can exhibit both hydrophilic and hydrophobic properties .Scientific Research Applications
Formation and Applications of Sulfonyl Aromatic Compounds
The formation of sulfonyl aromatic alcohols, including compounds related to the sulfonyl group, has been studied for their potential applications. One study focused on the electrolysis of a bisazo reactive dye, leading to the identification of various sulfonyl aromatic alcohols. This research suggests potential applications in dye synthesis and modification, highlighting the versatility of sulfonyl compounds in chemical synthesis (Elizalde-González et al., 2012).
Antitumor Activity
Research into the antitumor activity of similar triazole compounds has shown promising results. For example, a study on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine demonstrated good antitumor activity against the Hela cell line. This suggests that compounds with triazole rings, similar to the one , could have potential applications in developing antitumor agents (Ye Jiao et al., 2015).
Polymer Synthesis and Material Properties
The synthesis of low dielectric polyetherimides from compounds containing tert-butyl phenylene oxide structures, similar to the sulfonyl and phenoxy components of the compound , has been explored. These polymers exhibit moderate-to-high thermal properties and excellent dielectric properties, suggesting applications in electronics and materials science (Chen et al., 2017).
Catalysis and Organic Synthesis
The metal-catalyzed hydrohydrazination and hydroazidation of olefins, involving sulfonyl and tert-butyl groups, have been studied for their efficiency in functionalizing olefins. This research indicates the role of such compounds in catalysis and organic synthesis, providing a pathway to synthesize hydrazines and azides, which are valuable in pharmaceutical and material sciences (Waser et al., 2006).
Mechanism of Action
Future Directions
The study of triazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in drug discovery .
: Triazole derivatives and their biological activity : Huisgen 1,3-dipolar cycloaddition
properties
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-3-(4-phenoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-24(2,3)17-9-15-21(16-10-17)32(29,30)23-22(25)28(27-26-23)18-11-13-20(14-12-18)31-19-7-5-4-6-8-19/h4-16H,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDQKCJZAPBDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

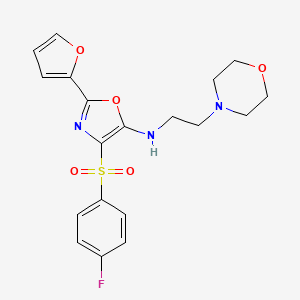
![3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2533443.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2533446.png)
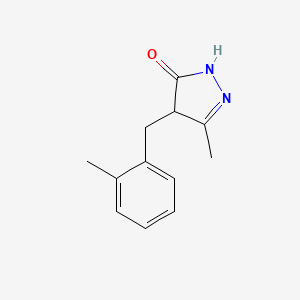
![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)
![2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride](/img/structure/B2533451.png)
![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)

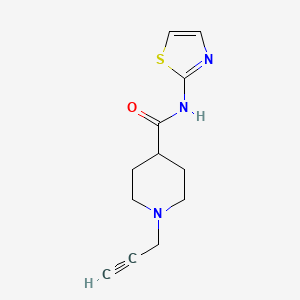
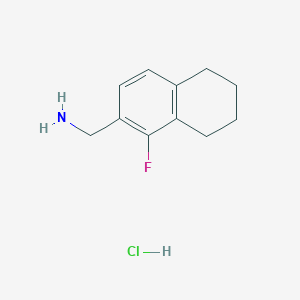
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2533457.png)
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2533460.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)